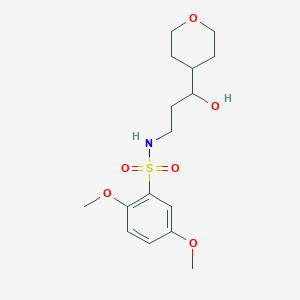

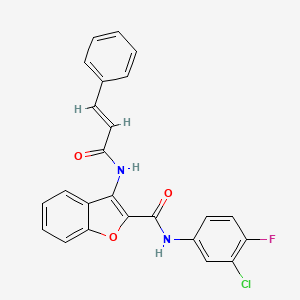

![molecular formula C17H15N5O3S B2502911 N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896328-15-7](/img/structure/B2502911.png)

N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide" is a derivative of sulfanylacetamide, which is a class of compounds known for their potential biological activities. The papers provided discuss various sulfanylacetamide derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These derivatives have been studied for their antiviral, antimicrobial, antidepressant, and anticonvulsant activities, as well as their potential as anti-COVID-19 agents .

Synthesis Analysis

The synthesis of sulfanylacetamide derivatives typically involves the condensation of different compounds. For instance, one study synthesized derivatives by condensing a tricyclic compound with chloro N-phenylacetamides . Another study synthesized a novel antiviral molecule by characterizing it with FT-IR and FT-Raman spectra . The synthesis processes are confirmed using various analytical techniques such as 1H NMR, IR, LC-MS, and elemental analysis, ensuring the correct formation of the desired compounds .

Molecular Structure Analysis

The molecular structure of these derivatives is characterized using spectroscopic methods and computational approaches. Vibrational spectroscopic signatures are obtained via Raman and Fourier transform infrared spectroscopy, and the equilibrium geometry, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers are explored with density functional theory . The studies reveal non-planar structures between the phenyl ring and the pyrimidine ring, with strong stable hydrogen-bonded interactions .

Chemical Reactions Analysis

The chemical reactions of sulfanylacetamide derivatives involve the formation of hydrogen bonds, which are crucial for the stability of the molecules. The intramolecular N-H···N hydrogen bond stabilizes the folded conformation of the compounds . The nature of these interactions is further confirmed by natural bond orbital analysis and Hirshfeld surface analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structure. The presence of different substituents, such as chlorine, fluorine, or nitro groups, affects the geometry and intermolecular contacts of the molecules . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are investigated to assess the drug likeness of these compounds . Additionally, the antiviral potency of some derivatives has been investigated by docking against SARS-CoV-2 protein, showing significant binding energy and suggesting potential interactions with viral protease .

Wissenschaftliche Forschungsanwendungen

Theoretical and Computational Studies

- Antimalarial and Antiviral Properties : A study on N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, highlighted their potential antimalarial activity against COVID-19 through computational calculations and molecular docking studies. These compounds demonstrated significant inhibitory activity against Plasmepsin-1 and Plasmepsin-2 enzymes as well as the main protease of SARS-CoV-2, indicating their potential for treating malaria and COVID-19 (Fahim & Ismael, 2021).

Synthetic and Structural Elucidation

- Antimicrobial Activity : Research involving the synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the given chemical, showed potential antimicrobial activities. These studies primarily focus on evaluating the antibacterial and antifungal properties of synthesized compounds, indicating their utility in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Pharmacological Evaluation

- Glutaminase Inhibitors : Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with structures bearing resemblance to the queried chemical, have been evaluated as inhibitors of kidney-type glutaminase (GLS). Such studies highlight the role of these compounds in cancer research, particularly in evaluating their efficacy in inhibiting cancer cell growth by targeting GLS activity (Shukla et al., 2012).

Anti-inflammatory and Analgesic Research

- Anti-exudative Activity : The synthesis and evaluation of pyrolin derivatives, including compounds structurally akin to N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide, were explored for their anti-exudative properties. This research provides insights into the development of new drugs with potential anti-inflammatory and analgesic effects (Chalenko et al., 2019).

Antiviral and Antimicrobial Agents

- Lamotrigine Analogs and Antiviral Activity : Synthesis of lamotrigine analogs, including fluoro and nitroaryl 1,2,4-triazine derivatives, demonstrated in vitro antibacterial activity. Such studies indicate the potential of these compounds in developing new antiviral and antimicrobial agents, showcasing the diverse applications of N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide derivatives (Alharbi & Alshammari, 2019).

Eigenschaften

IUPAC Name |

N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-11(23)18-12-5-4-6-13(9-12)19-15(24)10-26-16-20-14-7-2-3-8-22(14)17(25)21-16/h2-9H,10H2,1H3,(H,18,23)(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGKPZIYJPOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

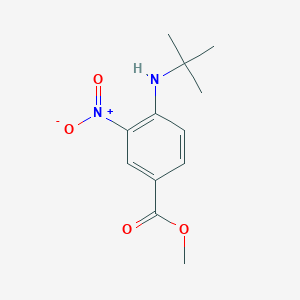

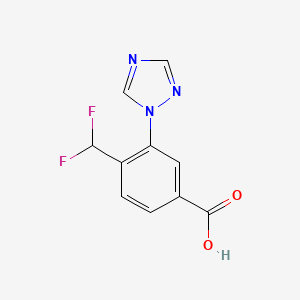

![Methyl 5-bromo-2-{[(ethylamino)carbonyl]-amino}benzenecarboxylate](/img/structure/B2502829.png)

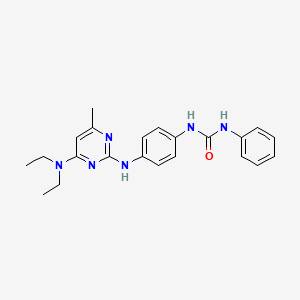

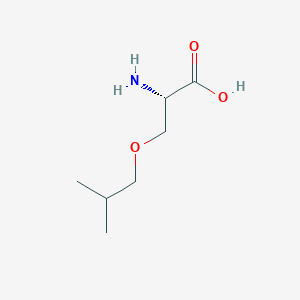

![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)

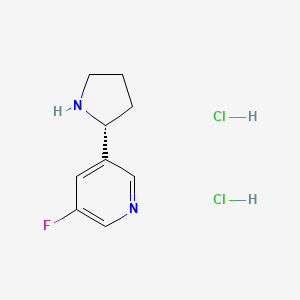

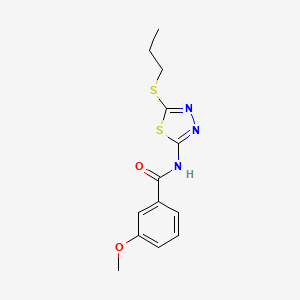

![N-[Cyano-(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2502834.png)

![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)

![N-allyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2502836.png)

![Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2502845.png)